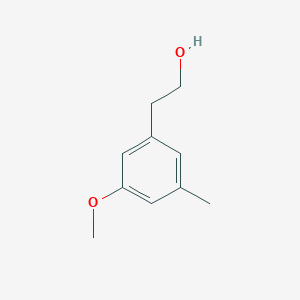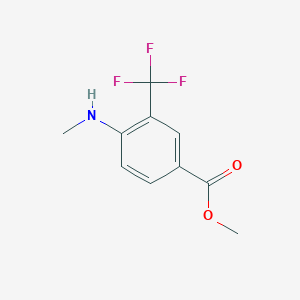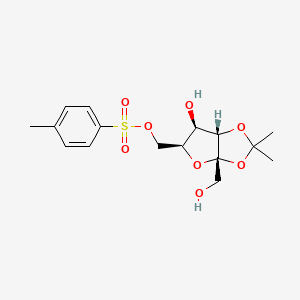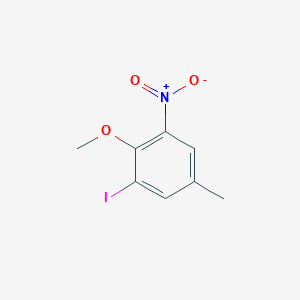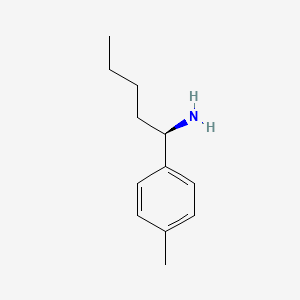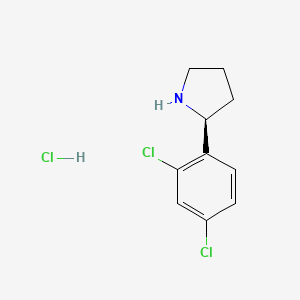
(S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine and 2,4-dichlorobenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired (S)-2-(2,4-Dichlorophenyl)pyrrolidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Automated Reactors: Use of automated reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Purification of the product through crystallization, filtration, and drying to obtain the hydrochloride salt in its pure form.
化学反应分析
Types of Reactions
(S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of receptor activity.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered cellular functions.
Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses and gene expression.
相似化合物的比较
(S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
®-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-(2,4-Dichlorophenyl)pyrrolidine: The non-chiral version of the compound, lacking the specific stereochemistry.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents on the phenyl ring, which may have varying chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the 2,4-dichlorophenyl group, which contribute to its distinct chemical and biological activities.
属性
分子式 |
C10H12Cl3N |
|---|---|
分子量 |
252.6 g/mol |
IUPAC 名称 |
(2S)-2-(2,4-dichlorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 |
InChI 键 |
SPCKLBJTTIPULD-PPHPATTJSA-N |
手性 SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2)Cl)Cl.Cl |
规范 SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


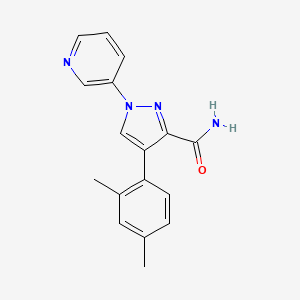
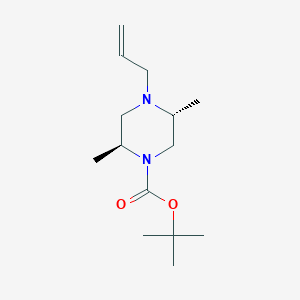
![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)
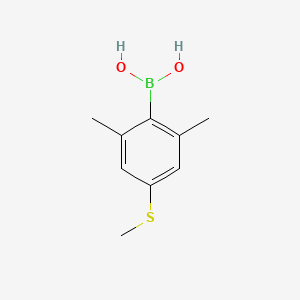

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
